molecular formula C20H32N2O3 B13776911 1-(Piperidinomethyl)ethyl 4-butoxy-2-methylcarbanilate CAS No. 63986-59-4

1-(Piperidinomethyl)ethyl 4-butoxy-2-methylcarbanilate

Cat. No.: B13776911
CAS No.: 63986-59-4
M. Wt: 348.5 g/mol
InChI Key: FEMVZCRCQVTNMD-UHFFFAOYSA-N
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Description

1-(Piperidinomethyl)ethyl 4-butoxy-2-methylcarbanilate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidinomethyl)ethyl 4-butoxy-2-methylcarbanilate can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxy-2-methylphenyl isocyanate with 1-(piperidinomethyl)ethanol under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidinomethyl)ethyl 4-butoxy-2-methylcarbanilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced piperidine derivatives. Substitution reactions can result in various substituted carbamates .

Scientific Research Applications

1-(Piperidinomethyl)ethyl 4-butoxy-2-methylcarbanilate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Piperidinomethyl)ethyl 4-butoxy-2-methylcarbanilate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidinomethyl)ethyl 4-butoxy-2-methylcarbanilate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

63986-59-4

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

1-piperidin-1-ylpropan-2-yl N-(4-butoxy-2-methylphenyl)carbamate

InChI

InChI=1S/C20H32N2O3/c1-4-5-13-24-18-9-10-19(16(2)14-18)21-20(23)25-17(3)15-22-11-7-6-8-12-22/h9-10,14,17H,4-8,11-13,15H2,1-3H3,(H,21,23)

InChI Key

FEMVZCRCQVTNMD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN2CCCCC2)C

Origin of Product

United States

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